Mass Difference of +4 Da Provides Baseline Resolution from Native Analyte in Quadrupole MS Detection
Epoxiconazole-d4 incorporates four deuterium atoms replacing four aromatic protons on the 4-fluorophenyl ring, yielding a molecular weight of 333.8 g/mol compared to 329.76 g/mol for unlabeled epoxiconazole [1]. This +4.04 Da mass shift ensures complete chromatographic co-elution with native epoxiconazole while providing sufficient mass separation to avoid spectral overlap in triple quadrupole MS detection. The 3-6 Da mass difference recommended for small-molecule SIL internal standards (molecular weight < 1000 Da) is satisfied by the +4 Da shift, enabling distinct multiple reaction monitoring (MRM) transitions without isotopic cross-contamination .
| Evidence Dimension | Mass difference from native analyte (Da) |
|---|---|
| Target Compound Data | +4.04 Da (Epoxiconazole-d4: MW 333.8 g/mol) |
| Comparator Or Baseline | Unlabeled epoxiconazole: MW 329.76 g/mol; 13C/15N-labeled triazole internal standards: variable mass shift |
| Quantified Difference | ΔMW = 4.04 Da |
| Conditions | Electrospray ionization (ESI) positive mode, triple quadrupole MS |
Why This Matters
A +4 Da mass difference falls within the optimal 3-6 Da range for small-molecule SIL internal standards, ensuring distinct MS/MS transition monitoring without isotopic peak overlap that could compromise quantitation accuracy.
- [1] Glpbio. (±)-cis-Epoxiconazole-d4: Canonical SMILES, Molecular Formula, and Molecular Weight (333.8 g/mol). View Source
